molecular formula C17H15N3O3S B11526472 methyl 3-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

methyl 3-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B11526472
M. Wt: 341.4 g/mol
InChI Key: JCXQIVKBVWIAKN-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate is a complex organic compound that belongs to the benzimidazole derivatives family This compound is characterized by its unique structure, which includes a benzimidazole ring, a sulfanyl group, and an acetamido group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl group and the acetamido group. The final step involves esterification to form the benzoate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzimidazole ring or the acetamido group.

    Substitution: Various substituents can be introduced to the benzimidazole ring or the benzoate ester through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzimidazole ring or the benzoate ester.

Scientific Research Applications

Methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and molecular targeting.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfanyl and acetamido groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(1H-1,3-benzodiazol-2-yl)amino]benzoate
  • Methyl 3-[(1H-1,3-benzodiazol-2-yl)amino]propanoate
  • Methyl 2-{2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetamido}benzoate

Uniqueness

Methyl 3-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetamido]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 3-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)11-5-4-6-12(9-11)18-15(21)10-24-17-19-13-7-2-3-8-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

JCXQIVKBVWIAKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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